2-Amino-4-fluoro-6-methylphenol
Overview
Description
2-Amino-4-fluoro-6-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-6-methylphenol can be achieved through several methods. One common approach involves the nitration of 4-fluoro-2-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding hydroxy derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of 2-nitro-4-fluoro-6-methylphenol.
Reduction: Formation of 2-amino-4-fluoro-6-methylcyclohexanol.
Substitution: Formation of 2-amino-4-methoxy-6-methylphenol.
Scientific Research Applications
2-Amino-4-fluoro-6-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-6-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-Amino-4-methylphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-2-methylphenol: Lacks the amino group, affecting its reactivity and applications.
2-Amino-4-fluoro-6-chlorophenol: Contains a chlorine atom instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Amino-4-fluoro-6-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both an amino group and a fluorine atom on the benzene ring makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Amino-4-fluoro-6-methylphenol (AFMP) is a phenolic compound that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of AFMP, detailing its mechanisms of action, research findings, and potential applications in medicine and industry.
Chemical Structure and Properties
AFMP is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenolic ring. Its molecular formula is , and it has unique chemical properties that influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 143.14 g/mol |
Melting Point | 120-122 °C |
Solubility | Soluble in water |
pKa | 9.5 (amino group) |
The biological activity of AFMP is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The fluorine atom increases lipophilicity, allowing better penetration through cell membranes. AFMP may inhibit various enzymes or receptors, modulating biological pathways relevant to its therapeutic effects.
Antimicrobial Activity
Research indicates that AFMP exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of AFMP against common bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 16 µg/mL
- Escherichia coli : MIC = 32 µg/mL
- Candida albicans : MIC = 64 µg/mL
These results suggest that AFMP could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
AFMP has been studied for its potential anticancer effects. Research shows that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Table 2: Anticancer Activity of AFMP
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 20 |
In these studies, AFMP demonstrated cytotoxic effects comparable to established chemotherapeutic agents .
Research Applications
AFMP serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in developing drugs targeting specific enzymes or receptors.
Industrial Uses
In addition to its pharmaceutical applications, AFMP is employed in producing dyes and pigments due to its chemical stability and reactivity .
Comparative Analysis with Related Compounds
AFMP's biological activity can be contrasted with similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
2-Amino-4-methylphenol | Lacks fluorine; lower lipophilicity | Moderate antibacterial |
4-Fluoro-2-methylphenol | Lacks amino group; reduced reactivity | Minimal antibacterial |
2-Amino-4-fluoro-6-chlorophenol | Contains chlorine; altered properties | Variable activity |
The presence of both amino and fluorine groups in AFMP contributes to its enhanced biological activities compared to these related compounds .
Properties
IUPAC Name |
2-amino-4-fluoro-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLYMCBIHZTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576709 | |
Record name | 2-Amino-4-fluoro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133788-81-5 | |
Record name | 2-Amino-4-fluoro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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